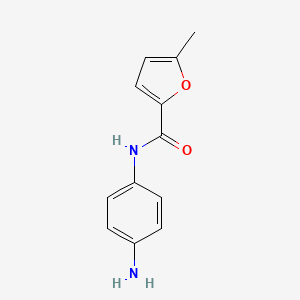

N-(4-aminophenyl)-5-methylfuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-aminophenyl)-5-methylfuran-2-carboxamide (NAMF-2C) is a compound of interest for scientists due to its potential applications in a variety of areas. NAMF-2C has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, NAMF-2C has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

Scientific Research Applications

Structure-Activity Relationship and Bioavailability Enhancements

Research into the structure-activity relationships of compounds structurally related to N-(4-aminophenyl)-5-methylfuran-2-carboxamide, such as inhibitors of NF-kappaB and AP-1 gene expression, has shown the critical role of specific substituents for activity. These studies aim at improving oral bioavailability and providing insights into modifications that retain or enhance biological activity, while also considering factors like gastrointestinal permeability (Palanki et al., 2000).

Antiprotozoal Activity

Compounds related to this compound have been synthesized and evaluated for their antiprotozoal activity, showcasing potent in vitro and in vivo efficacy against T. b. rhodesiense and P. falciparum. Such studies indicate the potential of these compounds in developing new treatments for protozoal infections (Ismail et al., 2004).

Anticancer Properties

The exploration of this compound derivatives has extended into anticancer research, with synthesized compounds showing cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. Such findings contribute to the ongoing search for new chemotherapeutic agents (Hassan et al., 2014).

Chemical Synthesis and Pharmacological Applications

Other studies have focused on the synthesis of novel derivatives, exploring their potential pharmacological applications. For instance, the discovery of histone deacetylase inhibitors highlights the role of this compound and its derivatives in developing new therapeutic agents targeting epigenetic modifications in cancer cells (Zhou et al., 2008).

Antibacterial Activity

Further research into this compound derivatives has revealed their potential antibacterial activity, presenting a pathway for the development of new antibiotics. This is crucial in the fight against antibiotic-resistant bacterial strains, showing the broad applicability of these compounds in addressing global health challenges (Hassan et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-aminophenyl)-5-methylfuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-2-7-11(16-8)12(15)14-10-5-3-9(13)4-6-10/h2-7H,13H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLDWGQJCVKSBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589563 |

Source

|

| Record name | N-(4-Aminophenyl)-5-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

727387-19-1 |

Source

|

| Record name | N-(4-Aminophenyl)-5-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1341420.png)

![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide](/img/structure/B1341422.png)

![3-[(3-Fluorophenyl)amino]propanoic acid](/img/structure/B1341438.png)

![3-[(4-Fluorophenyl)amino]propanoic acid](/img/structure/B1341439.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride](/img/structure/B1341448.png)

![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B1341467.png)